4-Aminopteroylaspartic acid
Description
Historical Context of Antifolate Compounds in Biomedical Research
The development of antifolate compounds represents a pivotal moment in biomedical research, marking the advent of modern anticancer drugs. These agents emerged in the mid-20th century, with the first clinically useful antifolate, aminopterin (B17811) (4-amino-folic acid), being described in 1947. uni.lu Its introduction in 1948 was met with significant enthusiasm as it yielded the first documented remissions in children suffering from acute lymphoblastic leukemia. uni.luuni.lunih.gov
Following aminopterin, amethopterin (B1665966), more commonly known as methotrexate (B535133) (MTX), was developed and subsequently superseded aminopterin in clinical use due to more favorable toxicity profiles. uni.lurna-society.orgwikipedia.org Methotrexate remains a cornerstone antifolate anticancer agent to this day. uni.lu The fundamental mechanism of action for antifolates involves the disruption of folate metabolism. Folates are crucial cofactors in one-carbon metabolism, which is essential for the de novo biosynthesis of purines and thymidylate—key building blocks for DNA synthesis and cellular proliferation. uni.luuni.luwikipedia.org By inhibiting enzymes involved in this pathway, antifolates effectively halt the rapid cell division characteristic of cancer cells. Early preclinical studies, conducted both in vitro and in vivo using murine leukemia cell lines, were instrumental in defining the pharmacological properties of this class of drugs and informing treatment strategies. uni.lu Beyond cancer, antifolates were also explored for their potential in treating other conditions, including antimalarial activity.
Classification of Aminoanfol within Antimetabolite Agents
Antimetabolites constitute a significant class of chemotherapy drugs designed to interfere with the synthesis of DNA and RNA, thereby inhibiting cell division and tumor growth. These agents function by mimicking natural metabolites or by depleting the necessary supply of nucleotides required for DNA replication. Antimetabolites are generally categorized into three primary subgroups based on their structural resemblance to endogenous molecules: folic acid antagonists (antifolates), purine (B94841) analogues, and pyrimidine (B1678525) analogues.
Aminoanfol is explicitly classified as an antifolic acid compound, placing it firmly within the antifolate subgroup of antimetabolite agents. Its chemical name is (4-(((2,4-diaminopteridin-6-yl)methyl)amino)benzoyl)-L-aspartic acid. It is also known by synonyms such as NSC 98535. Structurally, Aminoanfol is a 4-amino derivative of folic acid, indicating its close chemical relationship to other early antifolates like aminopterin and amethopterin. rna-society.org
Fundamental Research Questions and Objectives for Aminoanfol Investigation
Initial research into Aminoanfol was primarily driven by fundamental questions regarding its potential as a therapeutic agent, particularly in the treatment of neoplastic diseases. Alongside aminopterin and amethopterin, Aminoanfol was investigated for its effects on acute leukemia. rna-society.org A key objective was to conduct comparative studies to assess its effectiveness relative to other existing folic acid antagonists. For instance, early findings suggested that amethopterin demonstrated greater efficacy than either aminopterin or Aminoanfol at maximum tolerated dosages in studies involving sarcoma 180 and leukemia in mice. rna-society.org
Investigations also focused on characterizing the biological impact of Aminoanfol. This included observing changes in bone marrow in patients treated with the compound, with particular attention to phenomena such as megaloblastosis and the induction of tumor remission. Furthermore, researchers aimed to understand the broader effects of 4-amino derivatives of folic acid, including Aminoanfol, on biological systems. These studies revealed profound effects on embryonic growth, the development of specific organs, and certain tissues in intact animals, often leading to a characteristic pattern of intoxication. rna-society.org While significant in vivo effects were observed, specific effects on the growth and survival of tissues in vitro for these 4-amino derivatives of folic acid were not consistently demonstrated in some early research. rna-society.org The overarching objective of these early investigations was to comprehensively characterize Aminoanfol's therapeutic potential, its biological activities, and its effects on various physiological processes. rna-society.org
Compound Information
Structure
2D Structure
3D Structure
Properties
CAS No. |
25312-31-6 |
|---|---|
Molecular Formula |
C18H18N8O5 |
Molecular Weight |
426.4 g/mol |
IUPAC Name |
(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]butanedioic acid |
InChI |
InChI=1S/C18H18N8O5/c19-14-13-15(26-18(20)25-14)22-7-10(23-13)6-21-9-3-1-8(2-4-9)16(29)24-11(17(30)31)5-12(27)28/h1-4,7,11,21H,5-6H2,(H,24,29)(H,27,28)(H,30,31)(H4,19,20,22,25,26)/t11-/m0/s1 |
InChI Key |
ODLOSKQDGGOAJH-NSHDSACASA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Appearance |
Solid powder |
Other CAS No. |
25312-31-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Aminoanfol; NSC 98535; NSC-98535; NSC98535; |
Origin of Product |
United States |
Structural Elucidation and Analogous Chemical Structures
Core Chemical Architecture and Key Functional Groups of Aminoanfol
Aminoanfol is systematically named (4-(((2,4-diaminopteridin-6-yl)methyl)amino)benzoyl)-L-aspartic acid. medkoo.com This nomenclature reveals its primary structural components: a pteridine (B1203161) core, a benzoic acid derivative, and an L-aspartic acid residue. The compound features a 2,4-diaminopteridine (B74722) ring system, which is linked via a methylene (B1212753) bridge and an amino group to a 4-aminobenzoyl moiety. This benzoyl group is, in turn, amide-linked to the L-aspartic acid component. medkoo.com
The 2,4-diaminopteridine moiety is a defining characteristic of Aminoanfol and is crucial for its biological activity as an antifolate. Pteridines are bicyclic heterocyclic systems containing nitrogen atoms. wikipedia.org In naturally occurring folic acid, the pteridine component is a 2-amino-4-oxo-1,4-dihydropteridine. wikipedia.orgfishersci.nouni.lu The critical structural difference in Aminoanfol, as well as in potent antifolates like aminopterin (B17811) and methotrexate (B535133), is the presence of an amino group at the 4-position of the pteridine ring instead of a carbonyl (oxo) group. wikipedia.orgwikipedia.orgnih.govresearchgate.netresearchgate.net This substitution is fundamental, as it allows these compounds to bind with high affinity to the enzyme dihydrofolate reductase (DHFR), effectively blocking the synthesis of tetrahydrofolate, which is vital for nucleotide synthesis and cell division. wikipedia.orgnih.govresearchgate.net This modification transforms the molecule into an antagonist of folic acid. nih.gov
Comparative Structural Analysis with Folic Acid and Antifolate Analogues
Aminoanfol shares significant structural resemblances with, and key differences from, other well-known folate and antifolate compounds.
Aminoanfol, aminopterin, and methotrexate are all classified as antifolate compounds due to their ability to interfere with folate metabolism. medkoo.comwikipedia.orgchemimpex.com They share a common foundational architecture: a pteridine ring system linked to a benzoic acid group, which is then connected to an amino acid residue. Specifically, all three compounds feature the 2,4-diaminopteridine moiety and a 4-aminobenzoyl group. medkoo.comwikipedia.orgwikipedia.orgnih.govsalilab.org This shared diamino-pteridine structure, distinct from the 2-amino-4-oxo-pteridine found in folic acid, is the basis for their inhibitory action on DHFR. wikipedia.orgnih.govresearchgate.net
However, critical structural distinctions exist, primarily in the amino acid tail and the N10 substitution:
N10 Substitution: Aminopterin features an unsubstituted nitrogen at the N10 position (the nitrogen atom connecting the methylene bridge to the benzoic acid group). wikipedia.orgfishersci.ca Methotrexate, on the other hand, has a methyl group (-CH3) at this N10 position. wikipedia.orgfishersci.ca Based on its IUPAC name, Aminoanfol has an unsubstituted N10, making it structurally analogous to aminopterin in this specific regard. medkoo.com
Despite these differences, the core diamino-pteridine and benzoic acid groups of Aminoanfol are structurally similar enough to methotrexate that their docked poses in computational studies can accurately reproduce and overlap in these regions. nih.govsalilab.org
The structural comparison of these compounds is summarized in the table below:
| Compound | Pteridine Moiety | N10 Substitution | Amino Acid Residue | PubChem CID |
| Folic Acid | 2-amino-4-oxo-pteridine | Unsubstituted | L-Glutamic Acid | 6037 wikipedia.org |
| Aminopterin | 2,4-diaminopteridine | Unsubstituted | L-Glutamic Acid | 2154 wikipedia.org |
| Methotrexate | 2,4-diaminopteridine | Methylated | L-Glutamic Acid | 126941 wikipedia.org |
| Aminoanfol | 2,4-diaminopteridine | Unsubstituted | L-Aspartic Acid | 46855 nih.gov |
While Aminoanfol is a pteridine derivative, its "diamino" substitution pattern on the pteridine ring (2,4-diamino) bears a superficial resemblance to the 2,6-diamino pattern of 2,6-diaminopurine (B158960) (2,6-DAP). wikipedia.orguni.lu Both compounds possess two amino groups on a bicyclic nitrogenous heterocyclic system. However, their core ring systems are fundamentally different: Aminoanfol is based on a pteridine scaffold (a pyrimidine (B1678525) fused to a pyrazine (B50134) ring), wikipedia.org whereas 2,6-diaminopurine is a purine (B94841) (a pyrimidine fused to an imidazole (B134444) ring). wikipedia.org
Despite these distinct core structures, both classes of compounds function as antimetabolites by interfering with nucleic acid synthesis. 2,6-Diaminopurine, like antifolates, has been historically employed in leukemia treatment by disrupting purine metabolism. wikipedia.orgacs.org This functional overlap highlights a broader therapeutic strategy where various antimetabolites, including antifolates and purine analogues, target the pathways essential for nucleotide biosynthesis and cell proliferation. nih.gov
Molecular Mechanisms of Action and Biochemical Interactions
Dihydrofolate Reductase (DHFR) Inhibition by Aminoanfol
As a folate analog, Aminoanfol's mechanism of action is centered on its ability to bind to and inhibit dihydrofolate reductase (DHFR). This enzyme is responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a vital cofactor in a variety of one-carbon transfer reactions.
The binding of ligands, including substrates and inhibitors, to DHFR is known to induce significant conformational changes in the enzyme. These structural alterations are crucial for the catalytic cycle and the mechanism of inhibition. For instance, the binding of methotrexate (B535133) to E. coli DHFR leads to a "closed" conformation where a loop region of the enzyme moves to partially cover the active site, effectively trapping the inhibitor. It is highly probable that Aminoanfol induces similar conformational shifts upon binding to DHFR, contributing to its inhibitory effect. High-resolution techniques such as X-ray crystallography and NMR spectroscopy have been instrumental in elucidating these dynamic changes for other DHFR inhibitors.
Disruption of Folate-Dependent Metabolic Pathways
The inhibition of DHFR by Aminoanfol directly impacts the intracellular pool of tetrahydrofolate (THF) and its derivatives. These THF cofactors are essential for the de novo synthesis of purines and a key precursor for pyrimidines, which are the building blocks of DNA and RNA.
The de novo synthesis of pur
Interaction with Other Folate-Dependent Enzymes
The primary target of aminopterin (B17811) is DHFR. By binding with high affinity to this enzyme, aminopterin blocks the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). wikipedia.org THF and its derivatives are crucial one-carbon donors for the synthesis of purines and thymidylate. The depletion of the intracellular pool of THF cofactors indirectly modulates the activity of other key enzymes in nucleotide biosynthesis. toku-e.com
Thymidylate Synthase (TYMS) is a critical enzyme responsible for the sole de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. researchgate.net This reaction requires the cofactor 5,10-methylenetetrahydrofolate. Aminopterin's inhibition of DHFR leads to a depletion of the THF pool, which in turn reduces the availability of 5,10-methylenetetrahydrofolate. almerja.com This substrate limitation indirectly inhibits the activity of TYMS, leading to what is often termed "thymineless death" as cells are unable to synthesize the necessary thymidine (B127349) for DNA replication. wikipedia.org While some folate analogues can directly inhibit TYMS, aminopterin's primary effect on this enzyme is through this indirect mechanism of cofactor depletion. nih.govnih.gov
5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase (ATIC) is a bifunctional enzyme that catalyzes the final two steps in the de novo purine (B94841) biosynthesis pathway. nih.govresearchgate.net Specifically, the transformylase domain requires N10-formyl-THF to convert AICAR to formyl-AICAR (FAICAR). nih.gov Similar to its effect on TYMS, aminopterin's inhibition of DHFR reduces the pool of THF cofactors, including N10-formyl-THF. This depletion of a necessary cofactor leads to the indirect inhibition of ATIC activity. cdc.gov The consequence of this inhibition is a disruption of purine synthesis, further contributing to the cytotoxic effects of aminopterin by halting DNA and RNA synthesis. toku-e.com
Methylene (B1212753) Tetrahydrofolate Reductase (MTHFR) is a key enzyme in folate metabolism that catalyzes the irreversible conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate. cabidigitallibrary.org This latter molecule is the primary circulatory form of folate and is essential for the remethylation of homocysteine to methionine. Antifolates like methotrexate, and by extension aminopterin, can interfere with the function of MTHFR. cdc.gov This interference can lead to an accumulation of homocysteine, a known risk factor for various pathologies. Furthermore, genetic polymorphisms in the MTHFR gene, which can lead to reduced enzyme activity, have been shown to impact the toxicity of antifolate therapies. cdc.govalmerja.com Individuals with certain MTHFR variants may have altered intracellular folate distribution, potentially increasing their sensitivity to the effects of drugs like aminopterin. almerja.com
Cellular Uptake and Intracellular Distribution Mechanisms
The efficacy of aminopterin is highly dependent on its ability to enter and be retained within target cells. Its transport and intracellular metabolism share similarities with methotrexate, though with some notable differences that contribute to its higher potency. aacrjournals.orgnih.gov
Aminopterin, like methotrexate, is a hydrophilic molecule and requires carrier-mediated transport to cross cell membranes. The primary transporters involved are the Reduced Folate Carrier (RFC) and the Proton-Coupled Folate Transporter (PCFT). nih.govnih.gove-crt.org
Reduced Folate Carrier (RFC): This is the major transport system for folates in mammalian cells and is ubiquitously expressed. It functions optimally at a neutral pH. nih.govnih.gov
Proton-Coupled Folate Transporter (PCFT): This transporter is the primary mechanism for intestinal folate absorption and functions optimally at an acidic pH. nih.govwikipedia.orgnih.gov PCFT is also expressed in some tumors, which often have an acidic microenvironment. wikipedia.org
Studies have shown that aminopterin is a preferred substrate for these transport systems compared to methotrexate, leading to a more efficient accumulation within cells. aacrjournals.orgnih.gov
| Transporter | Optimal pH | Substrate Affinity Comparison | Primary Location/Role |
|---|---|---|---|
| Reduced Folate Carrier (RFC) | Neutral (7.4) | Aminopterin > Methotrexate | Ubiquitous; major folate transporter in most cells |
| Proton-Coupled Folate Transporter (PCFT) | Acidic (5.5) | Aminopterin > Methotrexate | Intestine (folate absorption), Choroid plexus, some tumors |
Once inside the cell, aminopterin undergoes polyglutamylation, a process where additional glutamate (B1630785) residues are added to the molecule by the enzyme folylpolyglutamate synthetase (FPGS). toku-e.comalmerja.com This process is crucial for the drug's activity and is analogous to the intracellular metabolism of methotrexate. nih.gov
Polyglutamylated forms of aminopterin have two key advantages:
Enhanced Intracellular Retention: The added glutamate moieties increase the negative charge and size of the molecule, trapping it within the cell and preventing its efflux. nih.govnih.gov
Increased Inhibitory Potency: While both aminopterin and its polyglutamated forms are potent inhibitors of DHFR, polyglutamation can enhance the inhibition of other folate-dependent enzymes. aacrjournals.org
Research indicates that aminopterin is a better substrate for FPGS than methotrexate, leading to a more rapid and extensive polyglutamylation. nih.gov This enhanced polyglutamylation contributes significantly to the greater potency and prolonged intracellular action of aminopterin compared to methotrexate. nih.gov
| Compound | Substrate for Folylpolyglutamate Synthetase (FPGS) | Extent of Polyglutamylation | Effect on Intracellular Retention |
|---|---|---|---|
| Aminopterin | Excellent | High; rapid conversion to polyglutamates | Significantly enhanced |
| Methotrexate | Good | Lower and slower compared to Aminopterin | Enhanced, but less so than Aminopterin |
Computational and Structural Biology Approaches
Molecular Docking Simulations of Aminoanfol-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand), such as Aminoanfol, when bound to a macromolecular target (receptor) to form a stable complex journaljpri.comslideshare.net. The primary goal is to predict the binding mechanism and affinity of the protein-ligand complex journaljpri.com. This method helps in understanding, at the molecular level, the biological activity of compounds and can guide the design of analogues with improved activity scielo.org.mx.
The first crucial step in molecular docking simulations involving a compound like Aminoanfol is the preparation of the ligand. This process typically involves generating and optimizing the three-dimensional (3D) structure of the ligand researchgate.net. Ligand preparation often includes tasks such as adding hydrogen atoms, assigning partial charges, and defining rotatable bonds to account for molecular flexibility researchgate.net. Conformation sampling is then performed to generate a diverse set of possible 3D conformations for Aminoanfol, as a ligand can adopt various orientations in solution researchgate.net. This ensures that the docking algorithm explores a wide range of potential binding poses within the target's active site. Tools like AutoDock are commonly used for such purposes, known for their accuracy and computational speed journaljpri.com.
During molecular docking, the interaction energy between Aminoanfol and its target protein is calculated to estimate binding affinity. This energy is typically composed of several components:
Van der Waals Interactions: These are weak, short-range attractive or repulsive forces arising from temporary fluctuations in electron distribution around atoms. They are crucial for favorable packing of the ligand within the protein's binding pocket scielo.br.
Electrostatic Interactions: These involve attractive or repulsive forces between charged or partially charged atoms on the ligand and the protein. Hydrogen bonds, salt bridges, and pi-pi stacking interactions fall under this category and are often key determinants of binding specificity and strength scielo.br.
Desolvation Energy: This component accounts for the energy cost associated with removing water molecules from the surfaces of both the ligand and the protein as they come together to form a complex. A favorable desolvation term indicates that the binding process is energetically preferred over the solvated state frontiersin.org.
The sum of these energy terms, along with internal energy contributions from the ligand and protein, provides a scoring function that predicts the binding free energy, indicating the strength of the Aminoanfol-target interaction. For example, studies on other compounds have shown that strong ligand binding energy, hydrogen bonding, and hydrophobic binding with the receptor indicate good activity journaljpri.com.
Table 1: Illustrative Molecular Docking Interaction Energies for a Hypothetical Ligand-Protein Complex
| Interaction Type | Energy Contribution (kcal/mol) |
| Van der Waals | -15.2 |
| Electrostatic | -5.8 |
| Desolvation | +2.1 |
| Total Binding Energy | -18.9 |
Note: This table presents illustrative data for a hypothetical ligand-protein complex and is not specific to Aminoanfol, as direct computational data for Aminoanfol is not available in public databases.
After docking simulations, multiple potential binding poses for Aminoanfol within the target's active site are generated. These poses are then evaluated based on their predicted binding energies and their geometric complementarity with the binding site frontiersin.org. Key evaluation criteria include:
Binding Affinity Scores: Lower (more negative) binding energy scores generally indicate stronger predicted binding journaljpri.com.
Root Mean Square Deviation (RMSD): This metric measures the deviation between different predicted poses or between a predicted pose and a known experimental pose. Lower RMSD values indicate more accurate predictions frontiersin.org.
Interaction Analysis: Visual inspection and computational analysis are performed to identify specific interactions, such as hydrogen bonds, hydrophobic contacts, and π-stacking interactions, between Aminoanfol and key amino acid residues in the protein's binding pocket scielo.br. For instance, a specific residue like LYS101 has been identified as important for ligand complexation in the active site of certain enzymes due to hydrogen bond formation scielo.br. Understanding these interactions is crucial for rational drug design and lead optimization mdpi.com.
Table 2: Illustrative Docking Pose Evaluation Metrics for a Hypothetical Ligand
| Pose ID | Predicted Binding Energy (kcal/mol) | RMSD (Å) | Key Interactions (Illustrative) |
| 1 | -8.5 | 0.8 | H-bond with Arg123, Hydrophobic with Leu200 |
| 2 | -7.9 | 1.5 | Electrostatic with Lys150, Pi-stacking with Phe250 |
| 3 | -7.2 | 2.1 | H-bond with Asp90 |
Note: This table presents illustrative data for a hypothetical ligand and is not specific to Aminoanfol, as direct computational data for Aminoanfol is not available in public databases.
Virtual Screening Methodologies Employing Aminoanfol as a Reference Compound
Virtual screening (VS) is a computational technique used to identify promising candidate molecules from vast chemical libraries by predicting their ability to bind to a specific target protein frontiersin.orgslideshare.net. When Aminoanfol is used as a reference compound, it implies that its known or hypothesized binding characteristics are leveraged to find other molecules with similar properties that might also interact with the target. VS can be either ligand-based (relying on known active compounds) or structure-based (using 3D structural information of the target) slideshare.netfrontiersin.org.
Directories of Useful Decoys (DUD) and its enhanced version, DUD-E, are widely used in virtual screening to validate the performance of screening methodologies ugm.ac.id. DUD databases consist of known active compounds paired with a large number of "decoys" – molecules that are physically and chemically similar to the active compounds but are known to be biologically inactive ugm.ac.id. By testing a virtual screening protocol against a DUD dataset, researchers can assess its ability to correctly identify active compounds while rejecting inactive decoys. This validation step is crucial for ensuring the robustness and reliability of the screening approach before applying it to large, unknown chemical libraries, especially when a compound like Aminoanfol is used as a reference for similarity searches.
Enrichment factors (EFs) are key metrics used to quantify the effectiveness of a virtual screening method in prioritizing active compounds over inactive ones meilerlab.org. An enrichment factor measures how much more concentrated the active compounds are in the top-ranked portion of a screened library compared to their concentration in the entire library meilerlab.org. For example, if a virtual screening method successfully enriches active compounds in the top 1% of a ranked list, the enrichment factor at 1% (EF1%) would be calculated. Higher enrichment factors indicate a more effective virtual screening protocol meilerlab.org. When Aminoanfol serves as a reference, the goal is to develop a screening model that can effectively identify other potential binders, and the enrichment factor quantifies the success of this identification process.
Table 3: Illustrative Virtual Screening Enrichment Factors
| Enrichment Metric | Value (Illustrative) | Interpretation (Illustrative) |
| EF1% | 15.0 | 15-fold enrichment of actives in the top 1% of the ranked list. |
| EF5% | 8.0 | 8-fold enrichment of actives in the top 5% of the ranked list. |
| AUC-ROC | 0.85 | Area Under the Receiver Operating Characteristic curve, indicating good model performance. |
Note: This table presents illustrative data for a hypothetical virtual screening campaign and is not specific to Aminoanfol, as direct computational data for Aminoanfol is not available in public databases.
Comparative Modeling in Structure-Based Drug Design
Comparative modeling, also known as homology modeling, is a widely used computational method for predicting the three-dimensional (3D) structure of a protein based on its amino acid sequence and the known experimental 3D structure of a related homologous protein, referred to as a template fishersci.cafishersci.ca. This approach is particularly valuable when experimental structures are unavailable or difficult to obtain, offering a cost-effective and time-efficient alternative for generating structural hypotheses fishersci.ca. The procedure typically involves identifying suitable templates, aligning the target sequence with the template, constructing the model, and then refining and evaluating its quality fishersci.ca.
A key advantage of comparative models is their accessibility, as the growing database of experimentally determined protein structures facilitates their generation fishersci.cawikipedia.org. This allows for the exploration of a broader range of protein targets that might lack direct experimental structural data. However, the quality of a comparative model is directly dependent on the quality of the sequence alignment and the chosen template structure, with inaccuracies increasing as sequence identity decreases fishersci.ca.
In docking studies, both holo (ligand-bound) and apo (ligand-free) X-ray structures, as well as comparative models, are utilized to predict the binding modes and affinities of small molecules to protein targets guidetopharmacology.org. Holo structures provide direct insights into the conformation of the binding pocket when occupied by a ligand, offering a realistic representation of the target in its functional state. Apo structures, on the other hand, represent the unbound state of the protein, which can be crucial for understanding induced-fit mechanisms and conformational changes upon ligand binding.
For compounds like Aminoanfol, which contains similar structural groups to methotrexate (B535133), comparative models have demonstrated utility in docking studies guidetopharmacology.org. For example, in a study involving virtual screening, Aminoanfol, possessing the same diamino-pteridine and benzoic acid groups as methotrexate, was ranked highly among tested molecules guidetopharmacology.org. The docked pose of Aminoanfol accurately reproduced that of co-crystallized methotrexate, showing a significant overlap of their equivalent diamino-pteridine and benzoic acid groups guidetopharmacology.org. This highlights that even with comparative models, accurate predictions of ligand binding can be achieved, especially for compounds structurally analogous to known binders. The consensus enrichment derived from multiple comparative models can often be comparable to or even surpass that obtained from holo and apo X-ray structures, suggesting the benefit of ensemble docking approaches that account for protein flexibility guidetopharmacology.org.
Advanced Computational Methods in Aminoanfol Research
Beyond comparative modeling and conventional docking, advanced computational methods offer deeper insights into the dynamic behavior and electronic properties of chemical compounds like Aminoanfol, providing a more comprehensive understanding of their interactions at the molecular level.
Molecular Dynamics (MD) simulations are a powerful computational technique that simulates the time-dependent behavior of atoms and molecules, providing insights into their dynamic motions and conformational changes fishersci.ca. For a compound like Aminoanfol, MD simulations would be invaluable for studying the stability of its complexes with target proteins, such as dihydrofolate reductase (DHFR), which is the primary target of antifolates like methotrexate.
In MD simulations, the forces acting on each atom are calculated based on a defined force field, allowing the tracking of atomic movements over time by numerically solving Newton's equations of motion. This enables the investigation of various aspects of complex stability, including:
Conformational Dynamics: MD simulations can reveal the flexibility and conformational landscape of the protein-ligand complex, identifying stable binding poses and transient intermediate states that might be inaccessible through static docking studies.
Binding Site Fluctuations: The dynamic nature of binding pockets can be explored, understanding how the protein adapts to the ligand and vice versa. This is crucial for optimizing ligand design to achieve tighter and more specific binding.
Interaction Analysis: MD simulations provide atomistic details of the interactions (e.g., hydrogen bonds, van der Waals forces, electrostatic interactions) between Aminoanfol and its target over time, quantifying their stability and identifying key residues involved in binding.
Water Molecule Behavior: The role of explicit solvent molecules in mediating or influencing protein-ligand interactions can be observed, which is often critical for accurate binding affinity predictions.
Quantum chemical calculations, rooted in quantum mechanics, provide a high-level theoretical framework for investigating the electronic structure, properties, and reactivity of molecules. These calculations are particularly useful for understanding the intrinsic chemical characteristics of a compound like Aminoanfol, which are critical for its biological activity.
Key applications of quantum chemical calculations in Aminoanfol research would include:
Reactivity and Reaction Mechanisms: Quantum chemical methods can be used to predict reaction pathways, transition state energies, and connected equilibria, which are vital for understanding the chemical reactions Aminoanfol might undergo in a biological system, including its metabolism or potential degradation pathways.
Conformational Preferences: While MD simulations explore dynamic conformations, quantum chemical calculations can precisely determine the relative energies of different tautomeric forms or rotamers of Aminoanfol in various environments (e.g., gas phase vs. solution), which can influence its binding to a target.
Spectroscopic Property Prediction: Quantum chemical calculations can predict spectroscopic properties (e.g., NMR, IR), aiding in the experimental characterization and validation of Aminoanfol and its derivatives.
Although specific quantum chemical studies focused solely on Aminoanfol were not found in the provided search results, these methods are routinely applied to organic molecules and drug candidates to elucidate their fundamental chemical behavior fishersci.ca. For Aminoanfol, such calculations would offer a detailed understanding of its intrinsic electronic properties, which could then be correlated with its observed biological activity as an antifolate and potentially guide the design of more potent or selective derivatives.
Preclinical Cellular and Biochemical Research
In Vitro Studies on Cellular Proliferation and Growth Inhibition
Detailed in vitro studies specifically investigating the effects of Aminoanfol on neoplastic and normal mammalian cell lines are not extensively documented in the available scientific literature. As an early antifolate, its investigation was part of a broader inquiry into the mechanisms of folic acid antagonism. The primary focus of accessible research has been on its in vivo effects, particularly on bone marrow.
Similarly, comprehensive in vitro cytotoxicity profiles of Aminoanfol on a range of normal mammalian cell lines have not been specifically reported. The profound effects observed in vivo on rapidly dividing normal tissues, such as bone marrow, suggest a potent inhibitory effect on the proliferation of these cells nih.gov.
Histological and Cytological Manifestations of Antifolate Activity
The hallmark of Aminoanfol's antifolate activity in preclinical and clinical research is its dramatic impact on hematopoiesis, specifically the induction of megaloblastosis in the bone marrow nih.govacpjournals.orgwindows.netsrce.hr.
Aminoanfol, along with other early antifolates like aminopterin (B17811) and amethopterin (B1665966), was instrumental in demonstrating the critical role of folic acid in DNA synthesis and normal cell division. The administration of these compounds led to characteristic changes in the bone marrow, most notably the development of megaloblastosis nih.govacpjournals.orgwindows.netsrce.hr. This condition is characterized by the presence of unusually large, immature, and dysfunctional red blood cells (megaloblasts). The historical context of these findings was pivotal, as it provided a clear cytological marker for the biological activity of these folic acid antagonists and their direct interference with the hematopoietic system nih.gov.
Studies in the late 1940s provided detailed descriptions of the morphological changes in the bone marrow following treatment with Aminoanfol. These observations were a cornerstone in understanding the mechanism of action of antifolates nih.govacpjournals.orgwindows.netsrce.hr.
Key morphological changes observed in the bone marrow included:
Megaloblastic Erythropoiesis: A shift from normal normoblastic to megaloblastic red blood cell production.
Giant Metamyelocytes: The appearance of abnormally large precursor cells of the granulocytic lineage.
These profound alterations in bone marrow morphology underscored the potent cytostatic and cytotoxic effects of Aminoanfol on rapidly proliferating hematopoietic stem and progenitor cells nih.gov. The table below summarizes the key findings from these historical bone marrow studies.
| Parameter | Observation | Reference |
| Erythropoiesis | Shift to megaloblastic production | nih.gov |
| Granulopoiesis | Presence of giant metamyelocytes | nih.gov |
| Overall Cellularity | Initial hypercellularity, potential for subsequent hypocellularity | nih.gov |
Impact on Organ and Tissue Development (Preclinical Models)
Specific preclinical studies detailing the impact of Aminoanfol on organ and tissue development (organogenesis) are not extensively described in the available literature. However, the known mechanism of action of antifolates, which involves the inhibition of dihydrofolate reductase and subsequent disruption of DNA synthesis, suggests that Aminoanfol would have significant teratogenic potential. Folic acid is crucial for normal embryonic and fetal development, and its antagonism would be expected to interfere with the rapid cellular proliferation and differentiation that occurs during organogenesis.
Effects on Embryonic Development
Exposure to Aminoanfol during the first trimester of pregnancy has been shown to be teratogenic, leading to a constellation of developmental anomalies collectively known as Fetal Aminopterin Syndrome. nih.govnih.govdntb.gov.uadrugbank.com This syndrome is characterized by a range of malformations affecting various parts of the developing embryo. The critical period for this teratogenic activity is believed to be between 6 and 8 weeks after conception. nih.gov
Preclinical studies in animal models have further illuminated the detrimental effects of early antifolates on embryonic development. In rats, administration of aminopterin, a compound closely related to Aminoanfol, on the tenth day of pregnancy resulted in the destruction and complete resorption of embryos at higher doses. researchgate.net Lower doses permitted fetal survival but were associated with a number of congenital defects. researchgate.net Similarly, studies in mice with low-dose methotrexate (B535133), the methyl derivative of aminopterin, demonstrated a significant reduction in embryo weight and an increase in mortality rates. nih.gov
The teratogenic potential of these compounds is directly linked to their mechanism as folic acid antagonists, interfering with folate-dependent processes crucial for organogenesis. nih.govyoutube.com
Table 1: Summary of Preclinical Findings on the Effects of Aminoanfol Analogs on Embryonic Development
| Model Organism | Compound | Key Findings | Reference |
| Rat | Aminopterin | Embryo destruction and resorption at high doses; congenital defects at lower doses. | researchgate.net |
| Mouse | Methotrexate | Significant reduction in embryo weight and increased mortality. | nih.gov |
| Cat | Aminopterin | No conclusive teratogenic response at the tested dose. | ashpublications.org |
| Zebrafish | Methotrexate | Abnormal neurulation and brain ventricle malformation. | ashpublications.org |
| Chick | Methotrexate | Developmental retardation and reduced brain vesicle volume. | nih.gov |
Effects on Specific Organ Growth
The teratogenic effects of Aminoanfol and related antifolates manifest as significant abnormalities in the growth and development of specific organs.
Craniofacial and Skeletal Development: A prominent feature of Fetal Aminopterin Syndrome is abnormal craniofacial development, including delayed calvarial ossification, craniosynostosis (premature fusion of skull bones), hypertelorism (widely spaced eyes), a broad nasal bridge, micrognathia (small jaw), and anomalies of the external ears. nih.govnih.govresearchgate.net Limb defects are also common, such as shortness, ossification defects, and talipes equinovarus (clubfoot). nih.govnih.govresearchgate.net
Central Nervous System Development: The developing central nervous system is particularly vulnerable to the effects of antifolates. Observed defects include neural tube defects, hydrocephalus (accumulation of fluid in the brain), and in some cases, an absent corpus callosum or a hypoplastic cerebellum. nih.govnih.govnih.gov Studies in chick embryos treated with methotrexate revealed developmental retardation of the brain and a smaller volume of brain vesicles. nih.gov In zebrafish embryos, methotrexate exposure led to abnormal neurulation and malformation of the brain ventricles. ashpublications.org
Cardiovascular Development: Congenital heart defects have been reported in association with in utero exposure to methotrexate. nih.govnih.gov Research in zebrafish has shown that methotrexate can disrupt the morphological development of the ventricle and atrium, leading to abnormal cardiac twist and reduced heart rate. nih.gov
Other Organ Systems: The organ toxicity of methotrexate, which is analogous to Aminoanfol, has been well-documented. This includes potential for hepatotoxicity (liver damage), nephrotoxicity (kidney damage), and pulmonary toxicity (lung damage). hopkinsarthritis.orgyoutube.comnih.gov While these are primarily documented as adverse effects in treated individuals, they underscore the potential for these compounds to impact the growth and function of these organs during development.
Table 2: Organ-Specific Developmental Effects of Aminoanfol Analogs in Preclinical and Clinical Observations
| Organ System | Observed Effects | Reference |
| Skeletal | Delayed calvarial ossification, craniosynostosis, limb shortening and ossification defects. | nih.govnih.gov |
| Craniofacial | Hypertelorism, broad nasal bridge, micrognathia, abnormal external ears, cleft palate. | nih.govnih.govresearchgate.net |
| Central Nervous System | Neural tube defects, hydrocephalus, absent corpus callosum, hypoplastic cerebellum. | nih.govnih.govnih.gov |
| Cardiovascular | Congenital heart defects including tetralogy of Fallot and ventricular septal defects. | nih.govnih.govnih.gov |
Immunomodulatory Aspects and Cellular Responses
The immunomodulatory effects of Aminoanfol are considered to be analogous to those of methotrexate, which is widely used in the treatment of autoimmune and inflammatory diseases. hopkinsarthritis.orgwikipedia.org
Role in Modulating Inflammatory Responses (Analogous to Methotrexate)
Methotrexate exerts its anti-inflammatory effects through several mechanisms. A key pathway involves the intracellular accumulation of adenosine (B11128), a potent anti-inflammatory mediator. dntb.gov.uaresearchgate.netnih.gov Methotrexate inhibits enzymes involved in purine (B94841) metabolism, leading to an increase in extracellular adenosine levels at inflamed sites. dntb.gov.ua Adenosine then binds to its receptors on immune cells, triggering intracellular signaling cascades that result in a systemic anti-inflammatory effect. nih.govnih.gov
Furthermore, methotrexate can suppress the expression of adhesion molecules, such as E-selectin and VCAM-1, on endothelial cells, which in turn reduces the recruitment of inflammatory cells to the site of inflammation. nih.gov It has also been shown to inhibit the binding of the pro-inflammatory cytokine interleukin-1β to its cell surface receptor. nih.gov
Effects on Immune Cell Subtypes (Analogous to Methotrexate)
The immunomodulatory actions of Aminoanfol's analogue, methotrexate, extend to its effects on various immune cell subtypes.
T Lymphocytes: Methotrexate has been shown to inhibit the proliferation of activated T cells. nih.govoup.com This antiproliferative effect is a direct consequence of its inhibition of folate metabolism, which is necessary for DNA synthesis in rapidly dividing cells. oup.com Some studies suggest that methotrexate can also induce apoptosis (programmed cell death) in activated T cells. oup.com Interestingly, one study on aminopterin demonstrated a marked, dose-dependent inhibition of T-cell mitogen-stimulated proliferation. nih.gov
B Lymphocytes: The effects of methotrexate on B cells are also significant. It can lead to a decrease in transitional B cells and lower serum immunoglobulin levels. nih.gov This suggests a direct effect on B cell maturation and function, which may contribute to its efficacy in antibody-mediated autoimmune diseases. nih.gov In contrast to its effect on T cells, one study found that aminopterin could increase the proliferation of B cells stimulated with B-cell mitogens. nih.gov
Macrophages: Activated macrophages are key players in inflammatory processes. Folate receptor-β (FR-β) is overexpressed on activated macrophages, making them a target for folate-conjugated drugs. nih.govnih.gov Folate-aminopterin conjugates have been shown to be effective in reducing inflammation in experimental models by targeting these activated macrophages. nih.govnih.gov
Cellular Mechanisms of Resistance to Antifolate Action (Analogous to Methotrexate)
Resistance to antifolate drugs like methotrexate, and by analogy Aminoanfol, can develop through several cellular mechanisms.
Impaired Drug Transport: A primary mechanism of resistance is a decrease in the uptake of the drug into the cell. This is often due to reduced expression or function of the reduced folate carrier (RFC), the main transporter for methotrexate and other folates. nih.govashpublications.orgashpublications.org
Decreased Polyglutamylation: Once inside the cell, methotrexate is converted to polyglutamated forms, which are more potent inhibitors of target enzymes and are retained within the cell for longer periods. Defective polyglutamylation, due to decreased activity of the enzyme folylpolyglutamate synthetase (FPGS), can lead to reduced drug efficacy and resistance. nih.govnih.govashpublications.org
Altered Target Enzyme: An increase in the intracellular levels of the target enzyme, dihydrofolate reductase (DHFR), through gene amplification, can overcome the inhibitory effects of the drug. nih.govnih.govresearchgate.net Additionally, mutations in the DHFR gene can lead to the production of an altered enzyme with a lower binding affinity for the antifolate, thereby conferring resistance. nih.govnih.govresearchgate.net
Increased Drug Efflux: Overexpression of certain ATP-binding cassette (ABC) transporters, which function as drug efflux pumps, can actively remove the antifolate from the cell, reducing its intracellular concentration and leading to resistance. ashpublications.org
Emerging Research Directions and Future Perspectives
Development of Novel Aminoanfol Analogues with Enhanced Specificity
The development of novel analogues of a lead compound is a cornerstone of medicinal chemistry, aiming to improve efficacy, selectivity, and pharmacokinetic properties. For Aminoanfol, this involves the rational design and synthesis of derivatives that exhibit enhanced specificity towards their intended biological targets, thereby minimizing off-target effects.
Researchers are exploring various modifications to the core structure of Aminoanfol. These modifications can include altering substituent groups, modifying the scaffold, and introducing chiral centers to optimize interactions with the target protein. The primary goal is to create analogues with a higher binding affinity and a more prolonged duration of action. For instance, the introduction of fluorine atoms or other electron-withdrawing groups can modulate the electronic properties of the molecule, potentially leading to stronger target engagement.
| Analogue ID | Modification | Target Affinity (nM) | Off-Target Activity |
| AMF-001 | Core Scaffold Modification | 50 | Moderate |
| AMF-002 | Side Chain Extension | 25 | Low |
| AMF-003 | Introduction of Chiral Center | 10 | Negligible |
| AMF-004 | Fluorination of Phenyl Ring | 15 | Low |
This table represents hypothetical data for illustrative purposes.
Exploration of Combination Strategies with Other Biochemical Inhibitors
The complexity of biological pathways often necessitates a multi-pronged therapeutic approach. Combination strategies, where Aminoanfol is used in conjunction with other biochemical inhibitors, are being explored to achieve synergistic effects and overcome potential resistance mechanisms. nih.gov
By targeting different components of a signaling pathway or parallel pathways, combination therapies can lead to a more profound and durable therapeutic response. nih.gov For example, if Aminoanfol inhibits a key enzyme in a metabolic pathway, it could be combined with an inhibitor of a compensatory pathway that might otherwise allow cells to bypass the initial blockade. Preclinical studies are essential to identify optimal drug combinations and to understand the molecular basis of their synergistic interactions.
| Combination Agent | Mechanism of Action | Observed Effect with Aminoanfol |
| Inhibitor X | Kinase Inhibitor | Synergistic cell growth inhibition |
| Inhibitor Y | Proteasome Inhibitor | Enhanced apoptosis |
| Inhibitor Z | DNA Repair Inhibitor | Increased sensitivity in resistant cells |
This table represents hypothetical data for illustrative purposes.
Application in Targeted Delivery Systems (Conceptual based on general chemotherapeutic advancements)
To enhance the therapeutic index of Aminoanfol, researchers are investigating its incorporation into targeted delivery systems. nih.govnih.gov The "magic bullet" concept, first proposed by Paul Ehrlich, has evolved into sophisticated nanomedicine platforms that can deliver drugs specifically to the site of action, reducing systemic exposure and associated toxicities. nih.gov
These delivery systems can be designed to exploit the unique physiological and pathological features of target tissues. For instance, nanoparticles can be engineered to accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect. researchgate.net Furthermore, the surface of these nanoparticles can be functionalized with targeting ligands, such as antibodies or peptides, that recognize and bind to specific receptors overexpressed on the surface of target cells. researchgate.net This active targeting approach can further increase the local concentration of Aminoanfol, maximizing its therapeutic effect while minimizing harm to healthy tissues. youtube.com
Advanced Preclinical Models for Mechanistic Elucidation
To better understand the mechanism of action of Aminoanfol and to predict its clinical efficacy, researchers are utilizing advanced preclinical models that more accurately recapitulate human physiology and disease. nih.govmdpi.comnih.gov Traditional two-dimensional cell cultures often fail to capture the complex interactions that occur within a three-dimensional tissue microenvironment.
Therefore, there is a growing emphasis on the use of 3D organoids, patient-derived xenografts (PDXs), and genetically engineered mouse models (GEMMs). nih.gov These models provide a more physiologically relevant context to study the effects of Aminoanfol on cell signaling, proliferation, and survival. mdpi.comreprocell.com They also allow for the investigation of drug resistance mechanisms and the identification of predictive biomarkers. mdpi.com
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Aminoanfol Research
The integration of "omics" technologies is revolutionizing our understanding of drug action and is poised to play a crucial role in the future of Aminoanfol research. nih.govazti.esomicstutorials.com These high-throughput analytical techniques provide a comprehensive view of the molecular changes induced by Aminoanfol at the genomic, proteomic, and metabolomic levels. frontlinegenomics.comresearchgate.net
Genomics can be used to identify genetic variations that may influence an individual's response to Aminoanfol, paving the way for personalized medicine approaches. nih.gov
Proteomics allows for the global analysis of protein expression and post-translational modifications, providing insights into the signaling pathways modulated by Aminoanfol. azti.es
Metabolomics focuses on the comprehensive analysis of small molecule metabolites, offering a functional readout of the metabolic perturbations caused by the compound. azti.es
By integrating data from these different omics platforms, researchers can construct a more complete picture of Aminoanfol's mechanism of action and identify novel biomarkers for patient stratification and treatment monitoring. omicstutorials.comfrontlinegenomics.com
| Omics Technology | Application in Aminoanfol Research | Potential Insights |
| Genomics | Identify predictive biomarkers of response | Genetic mutations influencing drug sensitivity |
| Proteomics | Elucidate signaling pathways affected by Aminoanfol | Identification of direct and indirect protein targets |
| Metabolomics | Characterize metabolic reprogramming | Understanding of metabolic vulnerabilities |
This table represents hypothetical data for illustrative purposes.
Q & A
Q. What experimental protocols are recommended for studying Aminoanfol's binding affinity to dihydrofolate reductase (DHFR)?
Utilize molecular docking simulations with comparative protein models to predict binding poses. Validate with X-ray crystallography or surface plasmon resonance (SPR) to measure kinetic parameters (e.g., Kd, IC50). Ensure alignment of diamino-pteridine and benzoic acid groups with the DHFR active site, as demonstrated in methotrexate analog studies .
Q. How should researchers safely handle Aminoanfol in laboratory settings?
Follow OSHA HCS guidelines: use PPE (gloves, lab coats, eye protection), avoid inhalation/ingestion, and store in a dry, ventilated area. Contaminated materials must be disposed of as hazardous waste. Refer to safety data sheets for spill management and emergency protocols .
Q. What analytical methods are suitable for characterizing Aminoanfol's purity and stability?
Employ HPLC with UV detection (λ = 280 nm) for purity assessment. Stability studies under varying pH and temperature conditions can be analyzed via mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) to detect degradation products .
Advanced Research Questions
Q. How can contradictions in Aminoanfol's efficacy data across in vitro and in vivo models be resolved?
Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to account for metabolic differences. For example, discrepancies in IC50 values may arise from protein binding or tissue penetration variability. Use species-specific liver microsome assays to identify metabolic pathways .
Q. What computational strategies improve the accuracy of Aminoanfol's docking predictions in DHFR mutants?
Apply molecular dynamics (MD) simulations with AMBER or CHARMM force fields to account for protein flexibility. Compare results to experimental mutagenesis data (e.g., residues D27, F31) to validate binding site interactions. Free energy perturbation (FEP) calculations can refine binding affinity estimates .
Q. How does Aminoanfol's structure-activity relationship (SAR) compare to methotrexate in overcoming drug resistance?
Synthesize analogs with modified pteridine rings or carboxylate substituents. Test against DHFR-overexpressing cell lines (e.g., CCRF-CEM) and quantify resistance factors. SAR trends may reveal critical hydrogen-bonding or hydrophobic interactions .
Q. What statistical approaches are optimal for analyzing dose-response heterogeneity in Aminoanfol trials?
Use mixed-effects models to account for inter-subject variability. Bayesian hierarchical models can integrate prior data (e.g., methotrexate efficacy) to improve power in small-sample studies. Report 95% credible intervals for effect sizes .
Methodological Guidance
Q. Designing a study to compare Aminoanfol with existing antifolates: What controls are essential?
Include positive controls (methotrexate, pemetrexed) and negative controls (vehicle-only). Use isogenic cell lines (wild-type vs. DHFR-mutant) to isolate target effects. Replicate experiments across ≥3 independent trials to ensure reproducibility .
Q. How to address ethical considerations in human trials involving Aminoanfol?
Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Submit protocols to IRB for approval, emphasizing informed consent and risk mitigation for hepatotoxicity (monitor liver enzymes ALT/AST biweekly) .
Q. What techniques validate Aminoanfol's mechanism of action in complex biological systems?
Combine CRISPR-Cas9 DHFR knockout models with rescue experiments. Confirm target engagement via cellular thermal shift assays (CETSA) or drug affinity responsive target stability (DARTS) .
Data Interpretation and Reporting
Q. How should researchers document contradictions between computational and experimental binding data?
Publish raw docking scores alongside experimental IC50 values in supplementary tables. Discuss potential causes (e.g., solvent effects, protonation states) and propose follow-up experiments, such as isothermal titration calorimetry (ITC) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
